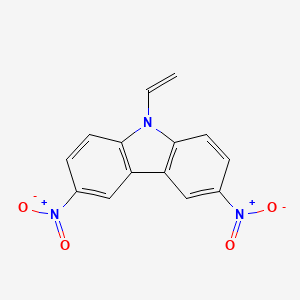
9-Ethenyl-3,6-dinitro-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Ethenyl-3,6-dinitro-9H-carbazole is a chemical compound with the molecular formula C14H11N3O4 It is a derivative of carbazole, a nitrogen-containing heterocyclic compound The compound is characterized by the presence of ethenyl and dinitro functional groups attached to the carbazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethenyl-3,6-dinitro-9H-carbazole typically involves the nitration of 9-ethenylcarbazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient nitration while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
9-Ethenyl-3,6-dinitro-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The ethenyl group can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of dicarboxylic acids or quinones.
Reduction: Formation of 9-ethenyl-3,6-diamino-9H-carbazole.
Substitution: Formation of halogenated or alkylated derivatives of this compound.
Aplicaciones Científicas De Investigación
9-Ethenyl-3,6-dinitro-9H-carbazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 9-Ethenyl-3,6-dinitro-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which can induce cell death in certain types of cancer cells. The ethenyl group may also participate in covalent binding to nucleophiles within the cell, further contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 9-Ethyl-3,6-dinitro-9H-carbazole
- 3,6-Dinitro-9H-carbazole
- 9-Ethyl-9H-carbazole-3-carbaldehyde
Uniqueness
9-Ethenyl-3,6-dinitro-9H-carbazole is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity compared to its ethyl or unsubstituted counterparts. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for targeted research applications.
Propiedades
Número CAS |
47143-04-4 |
|---|---|
Fórmula molecular |
C14H9N3O4 |
Peso molecular |
283.24 g/mol |
Nombre IUPAC |
9-ethenyl-3,6-dinitrocarbazole |
InChI |
InChI=1S/C14H9N3O4/c1-2-15-13-5-3-9(16(18)19)7-11(13)12-8-10(17(20)21)4-6-14(12)15/h2-8H,1H2 |
Clave InChI |
DYYFQYBYKVSFHK-UHFFFAOYSA-N |
SMILES canónico |
C=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


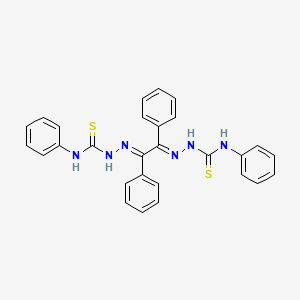

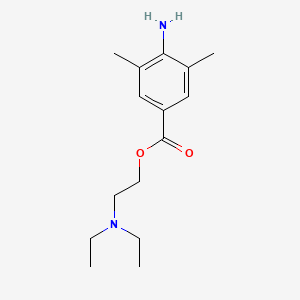
![N-[(2-Methoxy-1-phenyl-ethylidene)amino]-2,4-dinitro-aniline](/img/structure/B14659492.png)

![1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole](/img/structure/B14659505.png)
methanone](/img/structure/B14659509.png)

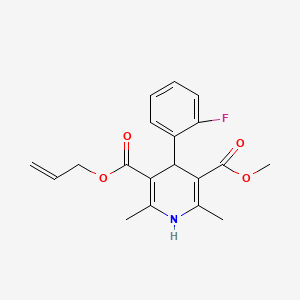
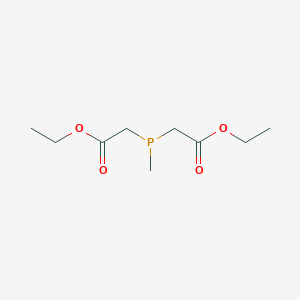
-lambda~5~-phosphane](/img/structure/B14659523.png)
![Trimethyl[(trichlorogermyl)oxy]silane](/img/structure/B14659536.png)

![2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole](/img/structure/B14659552.png)
